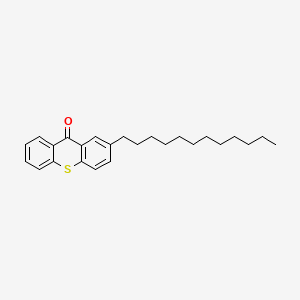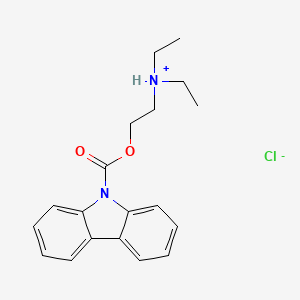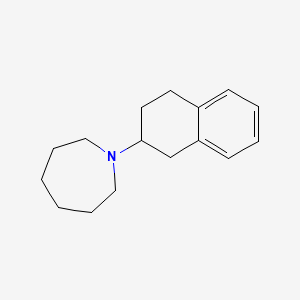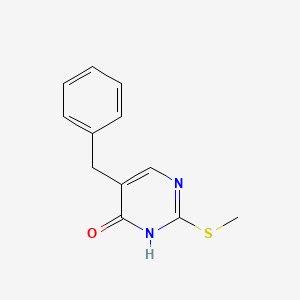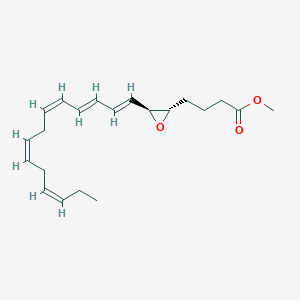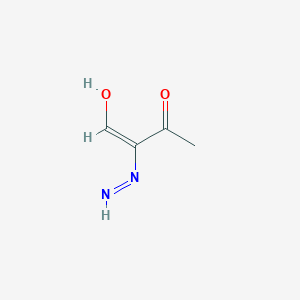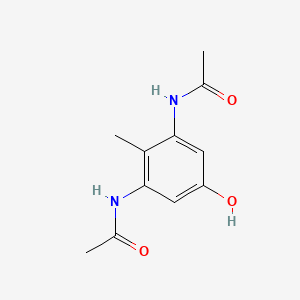
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one,potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt involves multiple steps. The process typically starts with the preparation of the core pyrrolinone structure, followed by the introduction of the carboxyphenyl and hydroxy groups. The final step involves the addition of the potassium salt to stabilize the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyphenyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxyphenyl group would yield an alcohol.
Scientific Research Applications
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one
- 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, sodium salt
Uniqueness
The potassium salt form of this compound is unique due to its enhanced stability and solubility compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medical research.
Properties
Molecular Formula |
C26H29KN2O5 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
potassium;2-[2-hydroxy-3-oxo-4-phenyl-1-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)methyl]pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C26H29N2O5.K/c1-24(2)14-18(25(3,4)28(24)33)15-27-16-20(17-10-6-5-7-11-17)22(29)26(27,32)21-13-9-8-12-19(21)23(30)31;/h5-13,16,18,32H,14-15H2,1-4H3,(H,30,31);/q-1;+1 |
InChI Key |
NCJJOVHSPPRDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)CN2C=C(C(=O)C2(C3=CC=CC=C3C(=O)O)O)C4=CC=CC=C4)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


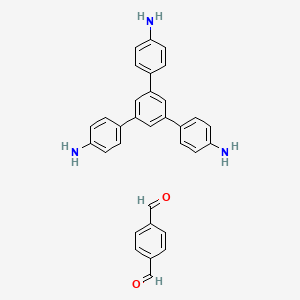
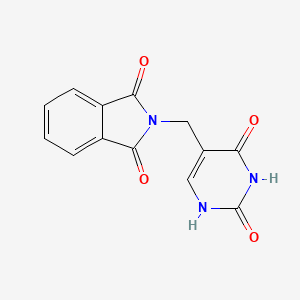
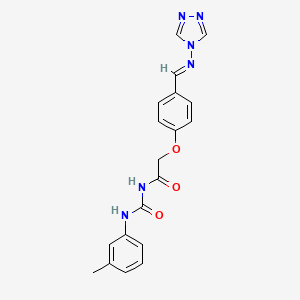

![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
